Cas no 20835-91-0 ((3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol)

20835-91-0 structure
Nome del prodotto:(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Stigmastane-3,5,6-triol
- Stigmastane-3β,5α,6β-triol
- 5alpha-Stigmastane-3beta,5,6beta-triol 3-monobenzoate
- 5.alpha.-Stigmastane-3.beta.,5,6.beta.-triol
- Stigmastane-3,5,6-triol, (3beta,5alpha,6beta)-
- [ "" ]
- (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
- Stigmastane-3beta,5alpha,6beta-triol
- (3beta,5alpha,6beta)-stigmastane-3,5,6-triol
- 5-alpha-Stigmastane-3beta-5,6beta-triol-3-monobenzoate
- LMST01040240
- CHEBI:67593
- UNII-83PAZ7H88D
- HY-N1202
- 5alpha,6beta-dihydroxysitosterol
- (3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
- (24R)-Ethylcholestan-3beta,5alpha,6beta-triol
- sitostanetriol
- FS-9545
- CS-0016585
- Stigmastane-3,5,6-triol #
- (3S,5S,6R,8R,9R,10S,13S,14S,17R)-17-((2R,5S)-5-ETHYL-6-METHYL-HEPTAN-2-YL)-10,13-DIMETHYL-1,2,3,4,6,7,8,9,11,12,14,15,16,17-TETRADECAHYDROCYCLOPENTA(A)PHENANTHRENE-3,5,6-TRIOL
- (3S, 5R, 6R, 8S, 9S, 10R, 13R, 14S, 17R)-17-[(2R, 5R)-5-ethyl-6-methylheptan-2-yl]-10, 13-dimethyl-1, 2, 3, 4, 6, 7, 8, 9, 11, 12, 14, 15, 16, 17-tetradecahydrocyclopenta[a]phenanthrene-3, 5, 6-triol
- Sitostane-3,5,6-triol; Sitostanetriol
- 5 alpha-stigmastane-3 beta,5,6 beta-triol 3-monobenzoate
- 83PAZ7H88D
- Q27136062
- CHEMBL1278178
- 20835-91-0
- (24R)-24-Ethyl-5alpha-cholestane-3beta,5,6beta-triol
- VGSSUFQMXBFFTM-METNKUIYSA-N
- AKOS027250674
- DTXSID10943075
- SCHEMBL14490133
- B0005-174107
- Stigmastane-3EC,5I<<,6EC-triol
- 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
- Lebanus Cedra
- 14-(5-ethyl-6-methylheptan-2-yl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane-5,7,8-triol
- AKOS032948543
- CHEBI:180632
- DA-48683
-
- Inchi: 1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3
- Chiave InChI: VGSSUFQMXBFFTM-UHFFFAOYSA-N
- Sorrisi: O([H])C12C([H])([H])C([H])(C([H])([H])C([H])([H])C1(C([H])([H])[H])C1([H])C([H])([H])C([H])([H])C3(C([H])([H])[H])C([H])(C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C3([H])C1([H])C([H])([H])C2([H])O[H])O[H]
Proprietà calcolate
- Massa esatta: 448.39200
- Massa monoisotopica: 448.391646
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 663
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 60.7
- XLogP3: 7.8
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.047
- Punto di ebollizione: 535.6°Cat760mmHg
- Punto di infiammabilità: 216.1°C
- Indice di rifrazione: 1.531
- PSA: 60.69000
- LogP: 6.19040
- Pressione di vapore: 0.0±1.9 mmHg at 25°C
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5067-1 mL * 10 mM (in DMSO) |
Stigmastane-3,5,6-triol |
20835-91-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN5067-1 ml * 10 mm |
Stigmastane-3,5,6-triol |
20835-91-0 | 1 ml * 10 mm |
¥ 2860 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5067-1 mg |
Stigmastane-3,5,6-triol |
20835-91-0 | 1mg |
¥2035.00 | 2022-04-26 | ||
Cooke Chemical | M5625435-5mg |
Stigmastane-3β,5α,6β-triol |
20835-91-0 | 96% | 5mg |
RMB 1800.00 | 2025-02-21 | |
A2B Chem LLC | AB18602-1mg |
Stigmastane-3,5,6-Triol |
20835-91-0 | 1mg |
$599.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5067-1 ml * 10 mm |
Stigmastane-3,5,6-triol |
20835-91-0 | 1 ml * 10 mm |
¥ 2860 | 2024-07-24 | ||
TargetMol Chemicals | TN5067-5mg |
Stigmastane-3,5,6-triol |
20835-91-0 | 5mg |
¥ 2760 | 2024-07-24 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46710-5mg |
stigmastane-3β,5α,6β-triol |
20835-91-0 | 5mg |
¥4000.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5067-5 mg |
Stigmastane-3,5,6-triol |
20835-91-0 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
TargetMol Chemicals | TN5067-5mg |
Stigmastane-3,5,6-triol |
20835-91-0 | 5mg |
¥ 2760 | 2024-07-19 |
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol Letteratura correlata
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
20835-91-0 ((3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol) Prodotti correlati
- 1253-84-5(Cholestane-3,5,6-triol,(3b,5a,6b)-)
- 77-53-2(Cedrol)
- 18368-91-7(2-ETHYLFENCHOL)
- 38952-61-3(N,N-Dimethylmorpholine-4-carboxamide)
- 116480-62-7(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine)
- 1804289-02-8(2-(1-Chloro-2-oxopropyl)-5-fluoromandelic acid)
- 1779126-87-2(3-fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride)
- 90389-99-4(3-[(propan-2-ylamino)methyl]benzonitrile)
- 1261816-55-0(2-Bromo-2'-chloro-5'-(trifluoromethyl)propiophenone)
- 2248268-07-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylhexanoate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
